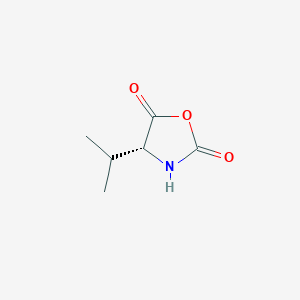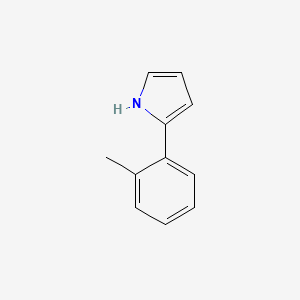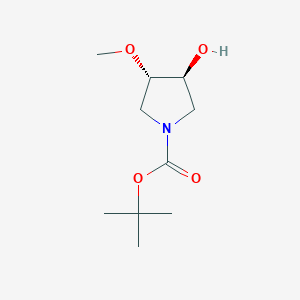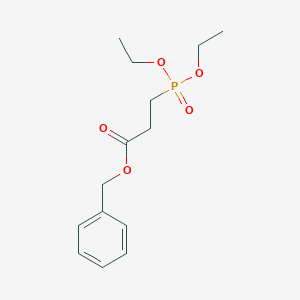
(R)-4-Isopropyloxazolidine-2,5-dione
Vue d'ensemble
Description
(R)-4-Isopropyloxazolidine-2,5-dione, also known as L-Proline, is an important amino acid that is commonly used in scientific research. It is a non-essential amino acid, which means that it can be synthesized by the human body. However, it is also found in various foods such as meat, dairy, and eggs. L-Proline is widely used in the field of biochemistry and medicine due to its unique properties and potential applications.
Mécanisme D'action
(R)-4-Isopropyloxazolidine-2,5-dione is a non-polar amino acid that is hydrophobic in nature. It plays an important role in protein folding and stabilization due to its ability to form hydrogen bonds with other amino acids. This compound is also involved in the biosynthesis of collagen, which is an important component of connective tissues in the body. In addition, this compound has been shown to have neuroprotective effects by reducing the production of reactive oxygen species and inhibiting apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It is involved in the biosynthesis of collagen, which is important for the structure and function of various tissues in the body. This compound has also been shown to have antioxidant properties, which may help to reduce oxidative stress and prevent cellular damage. In addition, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as arthritis and asthma.
Avantages Et Limitations Des Expériences En Laboratoire
(R)-4-Isopropyloxazolidine-2,5-dione has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive compared to other amino acids. This compound is also stable under a wide range of conditions and can be easily incorporated into various experimental protocols. However, this compound has some limitations in laboratory experiments. It is a non-essential amino acid, which means that it may not be as biologically relevant as other amino acids. In addition, this compound can be difficult to crystallize and purify, which can make it challenging to use in certain experimental techniques.
Orientations Futures
There are several future directions for research on (R)-4-Isopropyloxazolidine-2,5-dione. One potential area of research is the development of new synthetic methods for this compound and its derivatives. Another area of research is the investigation of this compound's potential applications in drug delivery and tissue engineering. Additionally, the neuroprotective and anti-inflammatory properties of this compound may have potential applications in the treatment of various diseases. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
Conclusion:
In conclusion, this compound is an important amino acid that has potential applications in various fields of scientific research. It is commonly used as a chiral building block in the synthesis of pharmaceuticals and other fine chemicals. This compound also has potential applications in the production of biodegradable polymers, as well as in the treatment of oxidative stress-related diseases. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
Applications De Recherche Scientifique
(R)-4-Isopropyloxazolidine-2,5-dione has been extensively studied for its potential applications in various fields of scientific research. It is commonly used as a chiral building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This compound is also used in the production of biodegradable polymers, which have potential applications in drug delivery and tissue engineering. In addition, this compound has been shown to have antioxidant properties and may have potential applications in the treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's diseases.
Propriétés
IUPAC Name |
(4R)-4-propan-2-yl-1,3-oxazolidine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-3(2)4-5(8)10-6(9)7-4/h3-4H,1-2H3,(H,7,9)/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCNNYXFGGTEMT-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)OC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1C(=O)OC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[(2-Hydroxyethyl)amino]-2-methyl-2-propanol](/img/structure/B3393664.png)







